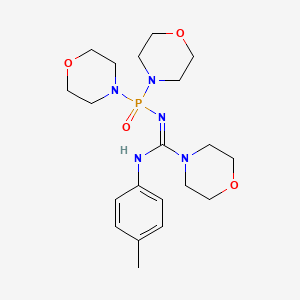
N'-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide is a complex organic compound that features a morpholine ring, a phosphoryl group, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide typically involves multi-step organic reactions. The starting materials might include morpholine, p-toluidine, and phosphoryl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors, continuous flow processes, and stringent quality control measures. The optimization of reaction conditions to maximize yield and minimize by-products is crucial for cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N’-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a phosphoryl derivative, while reduction could produce a simpler amine compound.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound might be explored for its biological activity, including potential pharmaceutical applications.
Medicine: Research could investigate its use as a drug candidate or as a component in drug delivery systems.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N’-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other morpholine derivatives, phosphoryl-containing compounds, and p-tolyl-substituted molecules. Examples could be:
- N-(p-tolyl)morpholine-4-carboximidamide
- Dimorpholinophosphoryl derivatives
- Other morpholine-based carboximidamides
Uniqueness
N’-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its uniqueness lies in the potential synergistic effects of these groups, making it a valuable compound for various applications.
Properties
CAS No. |
302904-44-5 |
|---|---|
Molecular Formula |
C20H32N5O4P |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N'-dimorpholin-4-ylphosphoryl-N-(4-methylphenyl)morpholine-4-carboximidamide |
InChI |
InChI=1S/C20H32N5O4P/c1-18-2-4-19(5-3-18)21-20(23-6-12-27-13-7-23)22-30(26,24-8-14-28-15-9-24)25-10-16-29-17-11-25/h2-5H,6-17H2,1H3,(H,21,22,26) |
InChI Key |
OOARWRKQUSHXLQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N\P(=O)(N2CCOCC2)N3CCOCC3)/N4CCOCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NP(=O)(N2CCOCC2)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


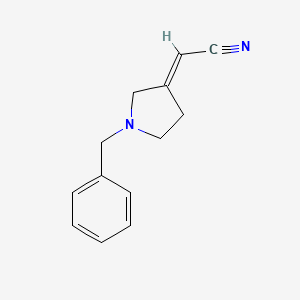
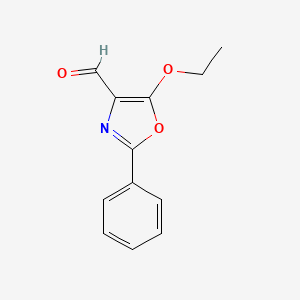
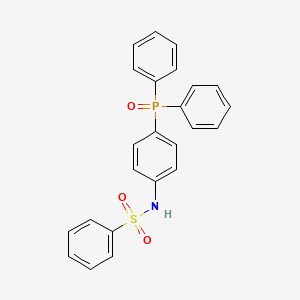
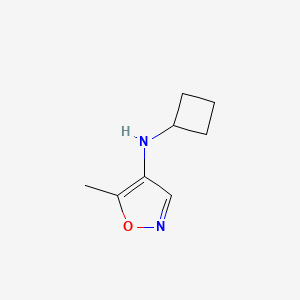

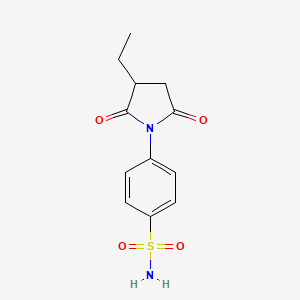
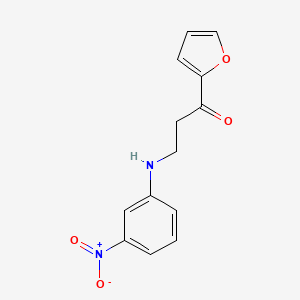
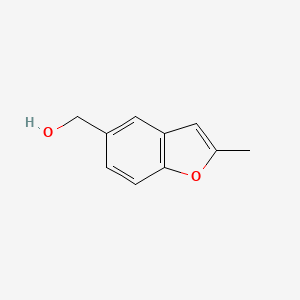
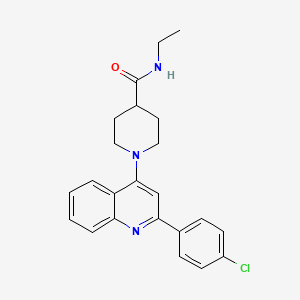
![5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one](/img/structure/B15208319.png)
![2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B15208324.png)

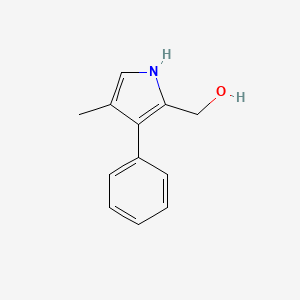
![(25-diphenylphosphanyl-12,16-dioxapentacyclo[15.8.0.02,11.04,9.019,24]pentacosa-1(25),2,4,6,8,10,17,19,21,23-decaen-3-yl)-diphenylphosphane](/img/structure/B15208358.png)
